2,2-Difluoroethyl methanesulfonate 2,2-Difluoroethyl methanesulfonate
Brand Name: Vulcanchem
CAS No.: 163035-65-2
VCID: VC3065453
InChI: InChI=1S/C3H6F2O3S/c1-9(6,7)8-2-3(4)5/h3H,2H2,1H3
SMILES: CS(=O)(=O)OCC(F)F
Molecular Formula: C3H6F2O3S
Molecular Weight: 160.14 g/mol

2,2-Difluoroethyl methanesulfonate

CAS No.: 163035-65-2

Cat. No.: VC3065453

Molecular Formula: C3H6F2O3S

Molecular Weight: 160.14 g/mol

* For research use only. Not for human or veterinary use.

2,2-Difluoroethyl methanesulfonate - 163035-65-2

Specification

CAS No. 163035-65-2
Molecular Formula C3H6F2O3S
Molecular Weight 160.14 g/mol
IUPAC Name 2,2-difluoroethyl methanesulfonate
Standard InChI InChI=1S/C3H6F2O3S/c1-9(6,7)8-2-3(4)5/h3H,2H2,1H3
Standard InChI Key JVLBOSKDGOGFEY-UHFFFAOYSA-N
SMILES CS(=O)(=O)OCC(F)F
Canonical SMILES CS(=O)(=O)OCC(F)F

Introduction

Chemical Identity and Structure

2,2-Difluoroethyl methanesulfonate, with the molecular formula C3H6F2O3S, is identified by the CAS Registry Number 163035-65-2. This compound belongs to the class of organosulfur compounds specifically categorized as sulfonic acid esters (sulfonates) . The structural backbone consists of a 2,2-difluoroethyl group linked to a methanesulfonate moiety.

Basic Identification Parameters

The following table presents the essential identification parameters of 2,2-difluoroethyl methanesulfonate:

ParameterValue
CAS Registry Number163035-65-2
Molecular FormulaC3H6F2O3S
Molecular Weight160.14 g/mol
IUPAC Name2,2-difluoroethyl methanesulfonate
Standard InChIInChI=1S/C3H6F2O3S/c1-9(6,7)8-2-3(4)5/h3H,2H2,1H3
Standard InChIKeyJVLBOSKDGOGFEY-UHFFFAOYSA-N
SMILES NotationCS(=O)(=O)OCC(F)F

Synonyms

The compound is known by several alternative names in scientific literature and commercial catalogs:

  • 2,2-difluoroethyl mesylate

  • 2,2-Difluoroethylmethane sulfonate

  • 2,2-difluoroethyl methanesulphonate

  • Ethanol, 2,2-difluoro-, methanesulfonate

Physical and Chemical Properties

2,2-Difluoroethyl methanesulfonate possesses distinctive physical and chemical properties that influence its applications and handling requirements.

Physical Properties

The compound typically exists as a yellow oil at standard conditions . Its physical state and appearance contribute to its handling characteristics in laboratory settings.

Reactivity Profile

The reactivity of 2,2-difluoroethyl methanesulfonate is primarily determined by two key structural features:

  • The methanesulfonate group functions as an excellent leaving group in nucleophilic substitution reactions

  • The geminal difluoro substitution pattern introduces unique electronic and steric effects

This combination makes it particularly valuable as an alkylating agent in organic synthesis for the formation of carbon-carbon, carbon-oxygen, and carbon-nitrogen bonds .

Synthetic Approaches

Several synthetic routes have been developed for the preparation of 2,2-difluoroethyl methanesulfonate, with the most common approach involving the mesylation of 2,2-difluoroethanol.

Mesylation of 2,2-Difluoroethanol

The standard synthesis involves the reaction of 2,2-difluoroethanol with methanesulfonyl chloride in the presence of a base, typically triethylamine or pyridine, in a suitable solvent such as dichloromethane:

HOCH2CF2H + CH3SO2Cl + Base → CH3SO3CH2CF2H + Base·HCl

This reaction proceeds under mild conditions and typically affords the product in good to excellent yields.

Alternative Approaches

Alternative synthetic routes may involve:

  • Difluorination of ethyl methanesulfonate

  • Methanesulfonylation of 2,2-difluoroethyl derivatives

  • Exchange reactions with other sulfonates

These methods are less common but may be preferred under specific circumstances or when starting materials dictate alternative approaches.

Applications in Organic Synthesis

2,2-Difluoroethyl methanesulfonate has found extensive application in organic synthesis, particularly in medicinal chemistry and agrochemical development.

As an Alkylating Agent

The compound serves as an efficient alkylating agent for introducing the 2,2-difluoroethyl group into various nucleophiles:

  • Oxygen nucleophiles (alcohols, phenols) forming ethers

  • Nitrogen nucleophiles (amines, amides) forming N-alkylated products

  • Sulfur nucleophiles forming thioethers

  • Carbon nucleophiles in C-alkylation reactions

In Medicinal Chemistry

The 2,2-difluoroethyl group is an important pharmacophore in medicinal chemistry for several reasons:

  • Enhanced metabolic stability compared to non-fluorinated analogs

  • Modified lipophilicity affecting absorption and distribution properties

  • Altered hydrogen bonding capabilities

  • Potential bioisosterism with other functional groups

As such, 2,2-difluoroethyl methanesulfonate serves as a key reagent in the synthesis of pharmaceutical candidates and their intermediates.

In Materials Science

Applications in materials science include:

  • Synthesis of fluorinated polymers with specialized properties

  • Development of surface-active agents

  • Preparation of liquid crystal components

  • Production of specialty materials for electronics

Comparative Analysis with Related Compounds

2,2-Difluoroethyl methanesulfonate belongs to a family of related compounds that share structural similarities but exhibit distinct reactivity profiles.

Comparison with Other Sulfonates

The following table compares key properties of 2,2-difluoroethyl methanesulfonate with related sulfonate compounds:

CompoundCAS NumberMolecular WeightKey Differentiating Feature
2,2-Difluoroethyl methanesulfonate163035-65-2160.14 g/molContains geminal difluoro group
2,2,2-Trifluoroethyl methanesulfonate25236-64-0178.13 g/molContains trifluoromethyl group
Ethyl methanesulfonate62-50-0124.16 g/molNon-fluorinated analog
2,2-Difluoroethyl trifluoromethanesulfonate74427-22-8214.11 g/molContains triflate rather than mesylate group

Reactivity Differences

The reactivity differences among these compounds are primarily influenced by:

  • The nature of the leaving group (mesylate vs. triflate)

  • Electronic effects of fluorine substitution

  • Steric considerations

2,2-Difluoroethyl methanesulfonate typically exhibits intermediate reactivity between non-fluorinated mesylates and the more reactive triflate analogs.

Brand/SupplierPurityPackage SizesPrice Range (as of April 2025)
Supplier A95%100mg, 250mg, 1g, 5g€163.00 - €558.00
Supplier BNot specified250mg, 1g, 5g€379.00 - €1,734.00
Supplier C95%1g€195.00 - €367.00
Supplier DMin. 95%VariousProduct discontinued
Hoffman ChemicalsNot specifiedNot specified$1,793.00

These pricing structures reflect the specialized nature of the compound and its importance in synthetic chemistry .

Delivery Timeframes

Estimated delivery times typically range from approximately 2-3 weeks, depending on the supplier and location .

Recent Research Developments

Recent advances in synthetic methodology have expanded the utility of 2,2-difluoroethyl methanesulfonate in various applications.

In Pharmaceutical Research

Recent patent literature indicates the use of 2,2-difluoroethyl methanesulfonate in the synthesis of novel heterocyclic compounds with potential pharmaceutical applications. These include:

  • Development of pyrimidine derivatives with biological activity

  • Synthesis of benzamide derivatives as potential therapeutic agents

  • Creation of isoquinoline-1,3-dione derivatives with anti-tumor properties

In Synthetic Methodology

Advancements in synthetic methodology include:

  • Improved reaction conditions for selective alkylation

  • Catalytic systems for enhanced reactivity

  • Green chemistry approaches with reduced environmental impact

  • Flow chemistry adaptations for continuous processing

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